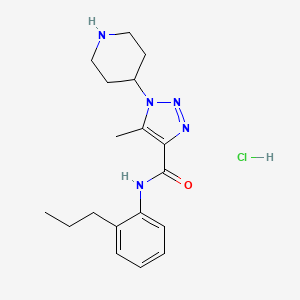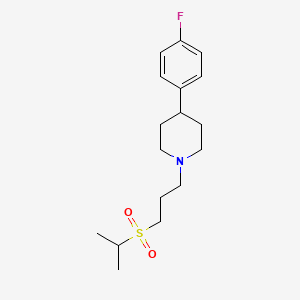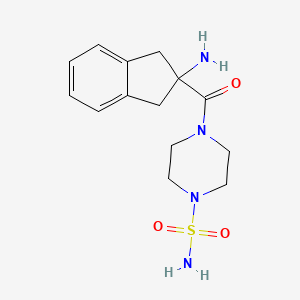
5-methyl-1-piperidin-4-yl-N-(2-propylphenyl)triazole-4-carboxamide;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-1-piperidin-4-yl-N-(2-propylphenyl)triazole-4-carboxamide;hydrochloride, also known as ML204, is a small molecule inhibitor that targets the ion channel TRPC4. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, such as hypertension, cardiac hypertrophy, and chronic pain.
作用机制
5-methyl-1-piperidin-4-yl-N-(2-propylphenyl)triazole-4-carboxamide;hydrochloride targets the ion channel TRPC4, which is a member of the transient receptor potential (TRP) family of ion channels. TRPC4 is involved in regulating various physiological processes, such as blood pressure, cardiac hypertrophy, and pain sensation. This compound binds to the pore-forming region of the TRPC4 channel, thereby inhibiting its activity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In hypertension, this compound has been shown to decrease blood pressure by inhibiting the TRPC4 channel. In cardiac hypertrophy, this compound has been shown to decrease the size of cardiomyocytes by inhibiting the TRPC3 and TRPC6 channels. In chronic pain, this compound has been shown to decrease pain sensation by inhibiting the TRPC5 channel.
实验室实验的优点和局限性
5-methyl-1-piperidin-4-yl-N-(2-propylphenyl)triazole-4-carboxamide;hydrochloride has several advantages and limitations for lab experiments. One advantage is that it is a small molecule inhibitor, which makes it easy to use in in vitro and in vivo experiments. Another advantage is that it has a high specificity for the TRPC4, TRPC3, TRPC6, and TRPC5 channels, which allows for targeted inhibition. One limitation is that it has a low solubility in water, which can make it difficult to use in some experiments. Another limitation is that it has a low bioavailability, which can limit its effectiveness in vivo.
未来方向
There are several future directions for the study of 5-methyl-1-piperidin-4-yl-N-(2-propylphenyl)triazole-4-carboxamide;hydrochloride. One direction is to investigate its potential therapeutic applications in other diseases, such as cancer and neurological disorders. Another direction is to optimize its synthesis method to improve its yield and solubility. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects. Finally, the development of more potent and selective TRPC inhibitors could lead to the discovery of new therapeutic targets for various diseases.
合成方法
The synthesis of 5-methyl-1-piperidin-4-yl-N-(2-propylphenyl)triazole-4-carboxamide;hydrochloride involves several steps, including the condensation of 4-amino-1-methylpiperidine with 2-bromo-1-phenylpropane, followed by the reaction of the resulting intermediate with 1,2,4-triazole-3-carboxylic acid. The final product is obtained by treating the intermediate with hydrochloric acid. The overall yield of this synthesis method is approximately 20%.
科学研究应用
5-methyl-1-piperidin-4-yl-N-(2-propylphenyl)triazole-4-carboxamide;hydrochloride has been extensively studied for its potential therapeutic applications in various diseases, such as hypertension, cardiac hypertrophy, and chronic pain. In hypertension, this compound has been shown to inhibit the TRPC4 channel, which is involved in regulating blood pressure. In cardiac hypertrophy, this compound has been shown to inhibit the TRPC3 and TRPC6 channels, which are involved in the development of cardiac hypertrophy. In chronic pain, this compound has been shown to inhibit the TRPC5 channel, which is involved in the development of neuropathic pain.
属性
IUPAC Name |
5-methyl-1-piperidin-4-yl-N-(2-propylphenyl)triazole-4-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O.ClH/c1-3-6-14-7-4-5-8-16(14)20-18(24)17-13(2)23(22-21-17)15-9-11-19-12-10-15;/h4-5,7-8,15,19H,3,6,9-12H2,1-2H3,(H,20,24);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWFAAVBMNTEPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3CCNCC3)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1,3-Dimethylpiperidin-4-yl)-1-methyl-3-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]urea](/img/structure/B7639830.png)
![1-Phenyl-2-[4-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)morpholin-3-yl]ethanone](/img/structure/B7639835.png)

![3-fluoro-5-methyl-N-[2-methyl-3-(methylamino)propyl]benzamide;hydrochloride](/img/structure/B7639850.png)
![N-(15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenylmethyl)morpholine-3-carboxamide;hydrochloride](/img/structure/B7639854.png)


![7-[(1-cyclopentylpyrazol-3-yl)methyl]-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7639872.png)

![5-Tert-butyl-3-[(1-phenylpyrazol-4-yl)methylsulfinylmethyl]-1,2,4-oxadiazole](/img/structure/B7639900.png)
![2-(1-Aminocyclobutyl)-1-[2-(4-methylphenyl)pyrrolidin-1-yl]ethanone;hydrochloride](/img/structure/B7639909.png)
![N-[1-(2,6-dimethylphenoxy)propan-2-yl]oxolan-3-amine](/img/structure/B7639910.png)
![1-cyclopropyl-N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]propan-1-amine](/img/structure/B7639928.png)
![N-(7-oxabicyclo[2.2.1]heptan-2-yl)-4-pyrrolidin-1-ylpyrimidin-2-amine](/img/structure/B7639931.png)